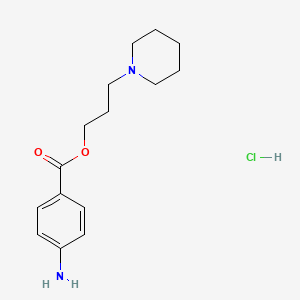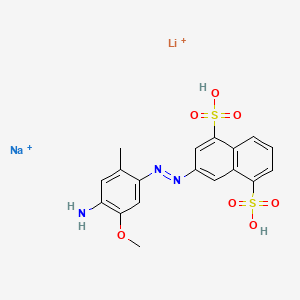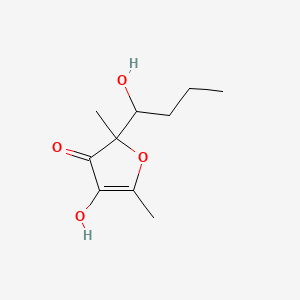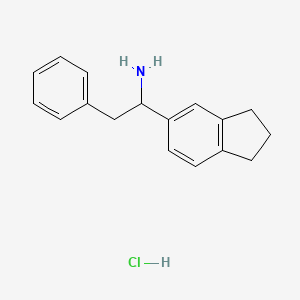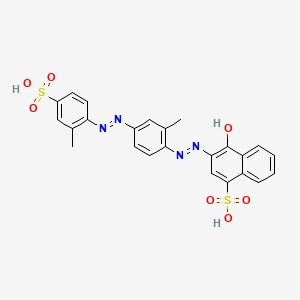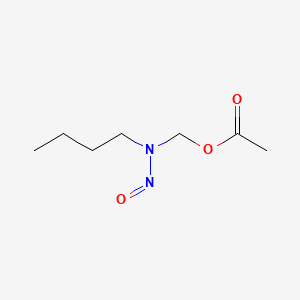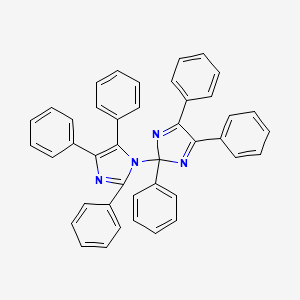
Disodium ethene-1,1-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium carboxylatemethanide can be synthesized through several methods. One common approach involves the mechanochemical synthesis route, which is fast and sustainable . This method involves milling non-hazardous sodium acetate with organic dicarboxylic acids such as 1,4-benzene dicarboxylic acid (terephthalic acid) without the need for solvents . The reaction time is significantly reduced to just one hour while retaining good electrochemical performance .
Another method is the one-pot microwave-assisted synthesis, which aligns with green chemistry principles . This approach involves using microwave irradiation to rapidly prepare binary mixtures of sodium carboxylates, including disodium carboxylatemethanide, in just 30 minutes .
Industrial Production Methods
Industrial production of disodium carboxylatemethanide typically involves large-scale mechanochemical synthesis due to its efficiency and scalability . The use of microwave-assisted synthesis is also gaining traction in industrial settings for its rapid and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
Disodium carboxylatemethanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylates.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions due to its strong alkalinity.
Common Reagents and Conditions
Common reagents used in reactions with disodium carboxylatemethanide include acids, halogens, and other electrophiles . The reactions typically occur under mild conditions due to the compound’s high reactivity .
Major Products
The major products formed from reactions involving disodium carboxylatemethanide include various carboxylates, hydrocarbons, and substituted organic compounds .
Scientific Research Applications
Disodium carboxylatemethanide has a wide range of scientific research applications, including:
Chemistry: It is used as a base in organic synthesis and as an anode material in sodium-ion batteries
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is involved in the development of antimicrobial and antitumor agents.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium carboxylatemethanide involves its strong alkalinity, which allows it to act as a nucleophile in various chemical reactions . It targets electrophilic centers in molecules, facilitating substitution and elimination reactions . The compound’s high solubility in water also enhances its reactivity in aqueous solutions .
Comparison with Similar Compounds
Disodium carboxylatemethanide can be compared with other sodium carboxylates such as:
Sodium acetate: Used as a buffer in biochemical applications.
Sodium formate: Used in dyeing and printing textiles.
Sodium oxalate: Used as a reducing agent in chemical synthesis.
Disodium carboxylatemethanide is unique due to its strong alkalinity and high solubility, making it a versatile reagent in various chemical reactions .
Properties
CAS No. |
534-12-3 |
|---|---|
Molecular Formula |
C2H2Na2O2 |
Molecular Weight |
104.02 g/mol |
IUPAC Name |
disodium;ethene-1,1-diolate |
InChI |
InChI=1S/C2H4O2.2Na/c1-2(3)4;;/h3-4H,1H2;;/q;2*+1/p-2 |
InChI Key |
FUAHXHOQBWVWSC-UHFFFAOYSA-L |
Canonical SMILES |
C=C([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



